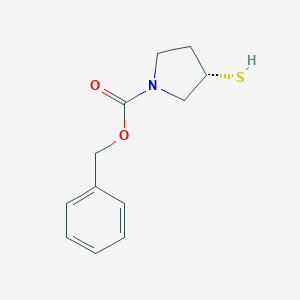
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential application in cancer treatment. CP-31398 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is not fully understood, but it is believed to involve the stabilization of the tumor suppressor protein p53. p53 is a key regulator of the cell cycle and is mutated or absent in many types of cancer. This compound has been shown to restore the function of mutant p53 and to increase the expression of wild-type p53, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and by sensitizing cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are many potential future directions for research on 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of this compound that can be administered more easily and effectively. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects and drug interactions.
合成法
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione can be synthesized using a variety of methods, including the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with cyclopropylmalonic acid diethyl ester in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques to obtain this compound in high purity.
科学的研究の応用
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
172527-65-0 |
|---|---|
分子式 |
C12H9ClF3NO2 |
分子量 |
291.65 g/mol |
IUPAC名 |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H9ClF3NO2/c13-8-3-7(12(14,15)16)5-17-11(8)10(19)4-9(18)6-1-2-6/h3,5-6H,1-2,4H2 |
InChIキー |
JHJIUGZFMQYCHE-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
正規SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



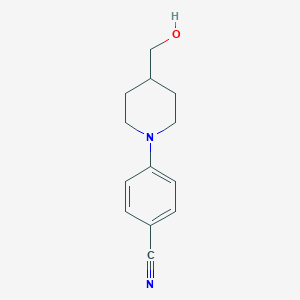
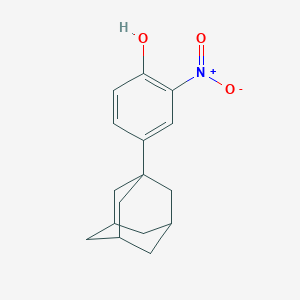
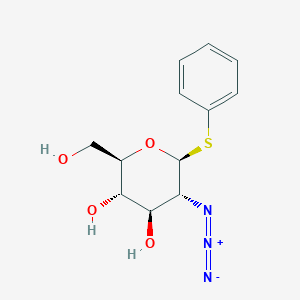

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
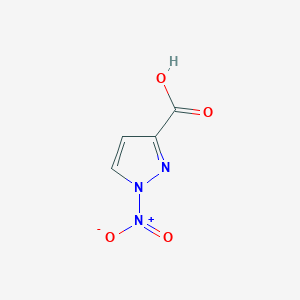
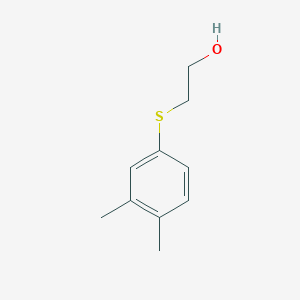
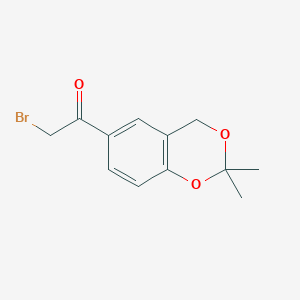
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)



